
Hexyl b-D-maltopyranoside
Overview
Description
Hexyl β-D-maltopyranoside is a non-ionic detergent belonging to the class of alkyl maltosides. It is composed of a maltose molecule linked to a hexyl chain. This compound is widely used in biochemical and biophysical research due to its ability to solubilize membrane proteins without denaturing them .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl β-D-maltopyranoside can be synthesized through the reaction of 6-O-acetyl-1,2,3,4-tetra-O-acetyl-D-maltose with hexyl bromide in the presence of a base, such as potassium carbonate. The reaction typically involves heating the mixture to facilitate the substitution reaction, followed by deacetylation to yield the final product .
Industrial Production Methods: In industrial settings, the production of hexyl β-D-maltopyranoside involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Hexyl β-D-maltopyranoside primarily undergoes substitution reactions due to the presence of hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve bases like potassium carbonate or sodium hydroxide.
Oxidation Reactions: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Biochemical Applications
Surfactant Properties
Hexyl β-D-maltopyranoside serves as a surfactant that alters the fluidity of lipid bilayers, enhancing the solubility and stability of membrane proteins. This characteristic is crucial for structural and functional studies of these proteins, allowing researchers to maintain their native structure during experimentation .
Protein Solubilization
This compound is extensively used for solubilizing membrane proteins, which is essential for various biochemical assays. It helps in preparing samples for techniques like chromatography and electrophoresis, facilitating the analysis of protein interactions and functions .
Drug Delivery Systems
Enhanced Solubility and Bioavailability
Research indicates that Hexyl β-D-maltopyranoside can significantly improve the solubility and bioavailability of drugs. By forming micelles in aqueous solutions, it enhances the therapeutic efficacy of poorly soluble drugs .
Case Study: Drug Formulation
In a study focusing on drug delivery systems, Hexyl β-D-maltopyranoside was utilized to enhance the solubility of a hydrophobic drug, resulting in improved absorption rates in biological systems. The study demonstrated that formulations containing this surfactant exhibited higher plasma concentrations compared to control formulations without it .
Gene Therapy
Facilitating Genetic Material Delivery
Hexyl β-D-maltopyranoside has shown promise in gene therapy applications by enhancing the delivery of genetic material to target cells. Its ability to form stable complexes with nucleic acids increases transfection efficiency, which is vital for therapeutic interventions targeting genetic disorders .
Biomolecular Imaging
Improving Imaging Techniques
In biomolecular imaging, Hexyl β-D-maltopyranoside has been reported to improve contrast while reducing toxicity compared to traditional imaging agents. This property makes it a valuable tool in diagnostic imaging, where safety and clarity are paramount .
Stability Studies
Photo-Protective Effects
Research has highlighted the ability of Hexyl β-D-maltopyranoside to protect sensitive biomolecules from light-induced oxidation. This is particularly relevant in formulations involving monoclonal antibodies, where oxidative damage can compromise efficacy .
Data Summary
Mechanism of Action
Hexyl β-D-maltopyranoside exerts its effects primarily through its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of membrane proteins. This interaction helps in solubilizing membrane proteins without disrupting their native structure. The compound targets the lipid bilayer of cell membranes, facilitating the extraction of integral membrane proteins for further analysis .
Comparison with Similar Compounds
- n-Decyl-β-D-maltopyranoside
- n-Dodecyl-β-D-maltopyranoside
- 6-Cyclohexyl-1-hexyl-β-D-maltopyranoside
Comparison: Hexyl β-D-maltopyranoside is unique due to its specific hexyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in solubilizing membrane proteins compared to other alkyl maltosides with longer or shorter alkyl chains .
Biological Activity
Hexyl β-D-maltopyranoside (HBM) is a non-ionic detergent belonging to the class of alkyl maltosides. It is composed of a maltose molecule linked to a hexyl chain and is widely utilized in biochemical and biophysical research due to its unique properties, particularly in the solubilization of membrane proteins without denaturation. This article explores the biological activity of HBM, focusing on its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.
Hexyl β-D-maltopyranoside exhibits amphiphilic characteristics, allowing it to interact effectively with both hydrophobic and hydrophilic regions of membrane proteins. This interaction facilitates the extraction of integral membrane proteins from lipid bilayers, preserving their functional integrity. The mechanism involves the formation of protein-detergent co-micelles, which are crucial for maintaining protein activity during purification processes.
Chemical Structure
- Molecular Formula: CHO
- CAS Number: 870287-95-9
Applications in Research
HBM is extensively employed in various scientific fields:
- Biochemistry: Used as a surfactant to solubilize hydrophobic compounds and facilitate micelle formation.
- Proteomics: Essential for the extraction and purification of membrane proteins, enabling high-performance analyses.
- Drug Development: Acts as a ligand for specific receptors, including the μ-opioid receptor, which is vital for understanding drug interactions and effects .
Comparative Analysis with Other Detergents
To highlight the effectiveness of HBM, a comparison with similar compounds such as n-Decyl-β-D-maltopyranoside and n-Dodecyl-β-D-maltopyranoside is presented below:
Compound | Chain Length | Solubilization Efficiency | Applications |
---|---|---|---|
Hexyl β-D-maltopyranoside | C6 | High | Membrane protein extraction |
n-Decyl-β-D-maltopyranoside | C10 | Moderate | General biochemical assays |
n-Dodecyl-β-D-maltopyranoside | C12 | Low | Less effective for membrane proteins |
Case Studies and Research Findings
-
Membrane Protein Extraction:
A study demonstrated that HBM effectively solubilized over 90% of membrane proteins from HEK293 cells while maintaining their activity. This was achieved through optimized conditions that included sonication and controlled detergent concentrations . -
Drug Interaction Studies:
Research highlighted HBM's role in drug development as a ligand for μ-opioid receptors. The compound facilitated binding studies that provided insights into receptor-ligand interactions critical for analgesic drug design . -
Fluorescent Labeling Techniques:
In another study, HBM was utilized to enhance fluorescent labeling techniques for analyzing protein interactions. By adjusting surfactant concentrations, researchers were able to tune the production of variable-length fluorescent probes, improving detection sensitivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Hexyl β-D-maltopyranoside, and how can its structural integrity be validated?
Hexyl β-D-maltopyranoside is synthesized via nucleophilic substitution reactions using alkyl halides and maltose derivatives under controlled conditions. Key steps include protecting hydroxyl groups to prevent side reactions and optimizing solvent polarity (e.g., dimethylformamide) to enhance reaction efficiency . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm glycosidic linkage stereochemistry and mass spectrometry (MS) for molecular weight verification. Purity is assessed using high-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detectors .
Q. How is the critical micelle concentration (CMC) of Hexyl β-D-maltopyranoside determined, and what factors influence its variability?
The CMC is measured using surface tension tensiometry or fluorescence spectroscopy with pyrene as a hydrophobic probe. Surface tension methods plot surfactant concentration against surface tension, with the CMC identified at the inflection point. Fluorescence methods track the ratio of pyrene’s vibrational bands (I/I) to detect micelle formation . Variability arises from temperature, ionic strength, and impurities in the surfactant sample. For reproducibility, calibrate instruments using reference surfactants like octyl β-D-glucopyranoside (CMC ~23 mM) and control buffer conditions rigorously .
Q. What role does Hexyl β-D-maltopyranoside play in membrane protein solubilization, and how does it compare to other alkyl glycosides?
As a non-ionic detergent, Hexyl β-D-maltopyranoside solubilizes membrane proteins by disrupting lipid bilayers while preserving protein activity. Its shorter alkyl chain (C6) provides milder denaturation compared to octyl derivatives (C8), making it suitable for fragile proteins. However, its higher CMC (~20–25 mM) necessitates higher concentrations for stabilization, which may interfere with downstream assays like crystallization. Comparatively, octyl β-D-maltoside (CMC ~1.5 mM) offers better stability at lower concentrations but may denature sensitive proteins .
Advanced Research Questions
Q. How can researchers optimize Hexyl β-D-maltopyranoside concentrations in nanoparticle synthesis to balance colloidal stability and cytotoxicity?
Optimization involves gradient experiments (e.g., 0.1–5% w/v) to assess nanoparticle size (via dynamic light scattering) and polydispersity. Cytotoxicity is evaluated using cell viability assays (e.g., MTT) in relevant cell lines. For instance, in liposomal formulations, Hexyl β-D-maltopyranoside at 2% w/v reduces particle aggregation while maintaining >90% cell viability. Cross-reference with biocompatibility data from structurally similar surfactants like 2-ethylhexyl α-D-glucopyranoside, which shows low cytotoxicity in drug delivery systems .
Q. How should conflicting data on Hexyl β-D-maltopyranoside’s stability under acidic conditions be resolved?
Contradictory reports may stem from differences in experimental conditions (e.g., pH, temperature). To resolve this, conduct accelerated stability studies using HPLC to monitor degradation products (e.g., free maltose and hexanol) under controlled pH (2–7) and temperature (4–37°C). Compare results with stability profiles of homologs like hexyl β-D-glucopyranoside, which hydrolyzes faster at pH <3 due to glycosidic bond lability. Use Arrhenius kinetics to predict shelf-life under storage conditions .
Q. What strategies mitigate batch-to-batch variability in Hexyl β-D-maltopyranoside during large-scale purification?
Implement orthogonal purification techniques: (1) Column chromatography (silica gel or reverse-phase C18) to remove unreacted alkyl halides; (2) Recrystallization in ethanol/water mixtures to eliminate maltose byproducts. Validate purity using thin-layer chromatography (TLC) and quantify residual solvents via gas chromatography (GC). For industrial-grade consistency, adopt quality control protocols from pharmacopeial standards, such as those for salicylic acid derivatives, which specify limits for impurities and residual solvents .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-hexoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O11/c1-2-3-4-5-6-26-17-15(25)13(23)16(10(8-20)28-17)29-18-14(24)12(22)11(21)9(7-19)27-18/h9-25H,2-8H2,1H3/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYKGRXIHMMFCB-YMJSIHPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439844 | |
Record name | Hexyl b-D-maltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870287-95-9 | |
Record name | Hexyl b-D-maltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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